7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an azepane ring with a triazolo-pyrimidine core, making it a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azepane derivatives with triazolo-pyrimidine intermediates in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions usually carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer and antimicrobial agent.
Materials Science: The unique structure of this compound makes it suitable for the development of new materials with specific properties, such as luminescence and conductivity.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, it can bind to bacterial proteins, interfering with their function and resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazolo core but differ in their ring structures and functional groups.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a quinazoline ring instead of a pyrimidine ring, leading to different biological activities and applications.
1,2,4-Triazolo[4,3-b]tetrazines: These compounds feature a tetrazine ring, which imparts unique properties such as high energy density and thermal stability.
Uniqueness
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its combination of an azepane ring with a triazolo-pyrimidine core, providing a versatile scaffold for the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal and materials science research further highlight its significance .
Properties
Molecular Formula |
C11H15N5O |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
7-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H15N5O/c17-11-14-13-10-7-9(12-8-16(10)11)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H,14,17) |
InChI Key |
KRBSMAYOHSHZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
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